7-Oxa-2-azaspiro[3.5]nonane hemioxalate
Description
7-Oxa-2-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound featuring a nitrogen atom at position 2 and an oxygen atom at position 7 within a bicyclic [3.5]nonane framework. Its hemioxalate salt form (CAS 1523571-04-1) has a molecular formula of 2(C₇H₁₃NO)·C₂H₂O₄ and a molecular weight of 344.40 g/mol . The compound is commercially available with purities ≥97% and is stored at room temperature . It serves as a bioisostere for pipecolic acid in drug design, offering enhanced water solubility and reduced toxicity in analogs such as modified Bupivacaine .
Properties
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWLMVIJBWYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Physicochemical Properties
The spiro[3.5]nonane core is shared among analogs, but heteroatom placement and stoichiometry with oxalic acid differentiate their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions |
|---|---|---|---|---|---|
| 7-Oxa-2-azaspiro[3.5]nonane hemioxalate | 1523571-04-1 | 2(C₇H₁₃NO)·C₂H₂O₄ | 344.40 | ≥97% | Room temperature |
| 7-Oxa-2-azaspiro[3.5]nonane oxalate | 1408076-09-4 | C₉H₁₅NO₅ | 217.22 | ≥97% | 2–8°C (inert gas) |
| 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | 1379811-94-5 | 2(C₇H₁₃NO)·C₂H₂O₄ | 344.40 | 95% | Not specified |
| 6-Oxa-2-azaspiro[3.5]nonane hemioxalate | 1523606-37-2 | 2(C₇H₁₃NO)·C₂H₂O₄ | 344.40 | 95% | Not specified |
| 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate | 1501856-47-8 | C₁₆H₂₈N₂O₈S₂ | 440.53 | 97% | Room temperature |
Key Observations :
- Heteroatom Position : Swapping oxygen and nitrogen positions (e.g., 7-oxa-2-aza vs. 2-oxa-7-aza) alters electronic properties and hydrogen-bonding capacity, impacting solubility and receptor interactions .
- Stoichiometry : Hemioxalate (2:1 base-to-acid ratio) vs. oxalate (1:1) forms affect molecular weight and crystallinity .
Q & A
Q. How to interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?
- Methodological Answer : 3D models often show 10-100× higher IC₅₀ due to hypoxia-induced drug resistance. Use Seahorse XF assays to quantify oxygen consumption rates (OCR). Compounds with OCR inhibition >50% in 3D models require hypoxia-responsive prodrug modifications (e.g., nitroreductase-activated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
